N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide
Descripción
N-{2,4-Dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide is a synthetic carboxamide derivative featuring a dichlorophenyl core substituted with a 3-fluorobenzyloxy group at the 5-position and a 3-methylbenzamide moiety. For instance, carboxamides with halogenated aryl groups are prevalent in herbicides (e.g., sulfentrazone ) and fungicides (e.g., flutolanil ).
Propiedades
IUPAC Name |
N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FNO2/c1-13-4-2-6-15(8-13)21(26)25-19-11-20(18(23)10-17(19)22)27-12-14-5-3-7-16(24)9-14/h2-11H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAYZSMCYJKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide, also known by its CAS number 866039-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C21H16Cl2FNO2 and a molecular weight of 404.27 g/mol. Its structural features include:
- Two chlorine atoms at positions 2 and 4 on the phenyl ring.
- A fluorobenzyl ether substituent that enhances its lipophilicity.
- A carboxamide functional group that may contribute to its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : The compound may modulate enzymatic activity related to cell proliferation and survival pathways.
- Sodium-Calcium Exchanger (NCX) : Studies suggest that derivatives of this compound can inhibit NCX, which is crucial in managing calcium overload in cardiac tissues during ischemic conditions .
- Cellular Signaling Pathways : The presence of the carboxamide group suggests potential interactions with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Anticancer Potential
Several studies have explored the anticancer potential of compounds similar to N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide. For instance, research on related benzyloxyphenyl derivatives has demonstrated significant inhibitory effects on cancer cell lines, indicating a possible role in cancer therapy .
Inhibition of NCX
In a study evaluating the effects on NCX, a derivative exhibited an IC50 value of 0.085 µM against reverse NCX activity, highlighting its potency as a therapeutic agent in heart failure contexts . This suggests that N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide could be beneficial in treating conditions associated with calcium dysregulation.
Case Studies
- Cardiovascular Diseases : In preclinical models, compounds targeting NCX have shown promise in preventing calcium overload during myocardial ischemia-reperfusion events. These findings support further investigation into N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide for cardiovascular applications.
- Cancer Research : A series of studies involving similar compounds have reported their effectiveness against various cancer cell lines, including breast and lung cancer models. These studies suggest that modifications to the phenyl ring can significantly enhance anticancer activity.
Data Table: Biological Activity Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Variations
The target compound’s structure can be compared to several analogs in the evidence, focusing on substituent effects:
Key Observations:
- Substituent Position and Halogenation : The target compound’s 3-fluorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target enzymes compared to sulfentrazone’s triazolone ring .
- Carboxamide vs.
- Comparison with Fungicides : Flutolanil’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound, suggesting differences in environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
